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Compound of Interest

Compound Name: 3-Phenylethynyl-benzaldehyde

Cat. No.: B049416 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of molecular structure is paramount. This guide provides a detailed comparative

analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylethynyl-
benzaldehyde, alongside its structural isomer 4-phenylethynyl-benzaldehyde and the parent

compound benzaldehyde. The presented data, supported by experimental protocols, offers a

clear distinction between these compounds based on their unique electronic environments as

revealed by NMR spectroscopy.

¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for 3-phenylethynyl-
benzaldehyde, 4-phenylethynyl-benzaldehyde, and benzaldehyde. These values are crucial

for identifying these compounds and understanding the influence of the phenylethynyl

substituent's position on the electronic environment of the benzaldehyde core.

Table 1: ¹H NMR Chemical Shift (δ) Data (CDCl₃)
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Proton
3-Phenylethynyl-

benzaldehyde

4-Phenylethynyl-

benzaldehyde[1]
Benzaldehyde[2]

Aldehyde (-CHO) 10.06 (s, 1H) 10.04 (s, 1H) ~10.0 (s, 1H)

Aromatic

8.08 (s, 1H), 7.99 (d,

J=7.7 Hz, 1H), 7.82

(d, J=7.7 Hz, 1H),

7.59 (t, J=7.7 Hz, 1H),

7.56-7.54 (m, 2H),

7.40-7.38 (m, 3H)

7.89 (d, J=8.4 Hz,

2H), 7.70 (d, J=8.2

Hz, 2H), 7.61–7.50

(m, 2H), 7.44–7.35

(m, 3H)

~7.86 (d, 2H, ortho),

~7.52 (m, 2H, meta),

~7.62 (t, 1H, para)

Table 2: ¹³C NMR Chemical Shift (δ) Data (CDCl₃)

Carbon
3-Phenylethynyl-

benzaldehyde

4-Phenylethynyl-

benzaldehyde[1]
Benzaldehyde[3]

Aldehyde (-CHO) 191.6 192.18 ~192.3

Alkyne (C≡C) 92.5, 88.3 94.21, 89.27 -

Aromatic

137.2, 135.4, 134.9,

131.8, 131.7, 129.5,

129.2, 128.9, 128.6,

124.2, 122.3

136.15, 132.86,

132.54, 130.36,

130.34, 129.73,

129.23, 123.24

~136.3 (ipso), ~129.0

(ortho), ~128.5

(meta), ~133.7 (para)

Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small

organic molecules like 3-phenylethynyl-benzaldehyde.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL

of deuterated chloroform (CDCl₃).

Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A

sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is set to approximately 220 ppm, centered around 100 ppm.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

Standard pulse programs are used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30)

acquisitions.

Data processing involves Fourier transformation, phase correction, and baseline correction

using the spectrometer's software. Chemical shifts are referenced to the TMS signal.

Visualizing NMR Analysis and Structural
Comparison
To better illustrate the workflow and the structural relationships, the following diagrams are

provided.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert Sample into Spectrometer Acquire 1H and 13C Spectra Fourier Transform & Phasing Reference to TMS Peak Integration & Multiplicity Analysis Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm
interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [A Comparative Spectroscopic Guide: 3-Phenylethynyl-
benzaldehyde and its Isomeric/Parent Analogs]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b049416#1h-nmr-and-13c-nmr-analysis-of-3-
phenylethynyl-benzaldehyde]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b049416?utm_src=pdf-body-img
https://www.benchchem.com/product/b049416?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c5/cy/c5cy00507h/c5cy00507h1.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr13c.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr13c.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr13c.htm
https://www.benchchem.com/product/b049416#1h-nmr-and-13c-nmr-analysis-of-3-phenylethynyl-benzaldehyde
https://www.benchchem.com/product/b049416#1h-nmr-and-13c-nmr-analysis-of-3-phenylethynyl-benzaldehyde
https://www.benchchem.com/product/b049416#1h-nmr-and-13c-nmr-analysis-of-3-phenylethynyl-benzaldehyde
https://www.benchchem.com/product/b049416#1h-nmr-and-13c-nmr-analysis-of-3-phenylethynyl-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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